

4-Amino-2,6-dinitrotoluene: A Comprehensive Technical Guide for Chemical Synthesis

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Compound of Interest

Compound Name: 4-Amino-2,6-dinitrotoluene

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Abstract

4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT), a key derivative of 2,4,6-trinitrotoluene (TNT), serves as a versatile intermediate in the landscape of chemical synthesis. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and significant applications as a building block for more complex molecules, including azo dyes and heterocyclic compounds. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its practical use in research and development.

Introduction

4-Amino-2,6-dinitrotoluene, with the CAS Registry Number 19406-51-0, is a nitroaromatic compound characterized by an amino group and two nitro groups attached to a toluene backbone.^[1] It is primarily known as a major and persistent environmental transformation product of the explosive 2,4,6-trinitrotoluene (TNT) through microbial and abiotic reduction processes.^[2] Beyond its environmental significance, the unique arrangement of its functional groups—an electron-donating amine and two strongly electron-withdrawing nitro groups—makes 4-A-2,6-DNT a valuable intermediate for the synthesis of a variety of target molecules in the pharmaceutical, dye, and materials industries. The amino group provides a reactive site for diazotization and subsequent coupling reactions or for the construction of heterocyclic rings.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 4-Amino-2,6-DNT is essential for its application in synthesis. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **4-Amino-2,6-dinitrotoluene**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ N ₃ O ₄	[1]
Molecular Weight	197.15 g/mol	[1]
Appearance	Solid	[3]
Melting Point	Not available	
Boiling Point	Not available	
Water Solubility	Moderate	[4]
Vapor Pressure	0.00004 mmHg	[1]

Table 2: Spectroscopic Data of **4-Amino-2,6-dinitrotoluene**

Technique	Data	Interpretation	Reference(s)
¹ H NMR	Predicted shifts based on analogous structures. Aromatic protons (2H, s), Methyl protons (3H, s), Amino protons (2H, br s).	The singlet for the aromatic protons is due to the symmetrical substitution pattern. The broad singlet for the amino protons is characteristic and its chemical shift can vary with solvent and concentration.	[5]
¹³ C NMR	Tentative assignments based on literature data for similar compounds: C-CH ₃ (~15 ppm), C-NH ₂ (~148 ppm), C-NO ₂ (~130-140 ppm), C-H (~110 ppm), C-C(NO ₂) ₂ (~125 ppm). A peak at 104.5 ppm has been suggested as a possible match for C5.	The chemical shifts are influenced by the electronic effects of the amino and nitro substituents. The C-NH ₂ carbon is significantly deshielded, while the carbons bearing the nitro groups also exhibit downfield shifts.	[6][7]
¹⁵ N NMR	Aromatic Amine: ~70.6-73.5 ppm; Nitro Groups: ~367-374 ppm.	The chemical shift of the amino nitrogen is characteristic for aromatic amines. The nitro group nitrogens appear at a much lower field.	[6]
IR Spectroscopy	N-H stretching (amines): ~3300–3500 cm ⁻¹ (sharp,	The presence of sharp N-H stretches and very strong N=O	[8][9][10][11]

medium intensity, likely two bands for primary amine); Aromatic C-H stretching: >3000 cm⁻¹; Aliphatic C-H stretching (CH₃): <3000 cm⁻¹; N=O stretching (nitro groups): ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) (strong); C=C stretching (aromatic): ~1600 cm⁻¹ and ~1475 cm⁻¹; N-H bending (amines): ~1600 cm⁻¹.

Mass Spectrometry

The fragmentation pattern is characteristic of aromatic nitro compounds, often showing a loss of 17 [1] (OH) from the molecular ion, followed by the loss of the nitro groups.

Molecular Ion (M⁺): m/z 197. Key Fragments: m/z 180 ([M-OH]⁺), and subsequent losses of NO₂ or HNO₂.

Synthesis of 4-Amino-2,6-dinitrotoluene

The most common route to 4-A-2,6-DNT is through the selective reduction of 2,4,6-trinitrotoluene (TNT). The para-nitro group of TNT is preferentially reduced over the ortho-nitro groups.

Experimental Protocol: Selective Reduction of 2,4,6-Trinitrotoluene

This protocol is adapted from procedures for the selective reduction of nitroaromatics.

Materials:

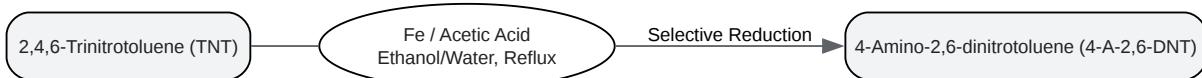
- 2,4,6-Trinitrotoluene (TNT)
- Iron powder (fine grade)
- Acetic acid (glacial)
- Ethanol
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (e.g., 2 M)
- Dichloromethane or Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend TNT (1 equivalent) in a mixture of ethanol and water.
- To this suspension, add iron powder (typically 3-5 equivalents).
- With vigorous stirring, add glacial acetic acid (a catalytic amount) to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron and iron oxides. Wash the filter cake with ethanol.

- Combine the filtrate and washings and remove the ethanol under reduced pressure.
- The remaining aqueous solution is then neutralized with a sodium hydroxide solution to precipitate the crude product.
- Alternatively, the product can be extracted from the neutralized aqueous solution using a suitable organic solvent like dichloromethane or ethyl acetate.
- Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **4-Amino-2,6-dinitrotoluene**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis of **4-Amino-2,6-dinitrotoluene** from TNT



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Caption: Selective reduction of TNT to 4-A-2,6-DNT.

Applications as a Synthetic Intermediate

The primary amino group of 4-A-2,6-DNT is a versatile handle for further chemical transformations, making it a valuable intermediate in the synthesis of various organic compounds.

Synthesis of Azo Dyes

Aromatic amines are classical precursors for azo dyes via diazotization followed by coupling with an electron-rich aromatic compound.

This is a representative protocol for the synthesis of an azo dye.

Materials:

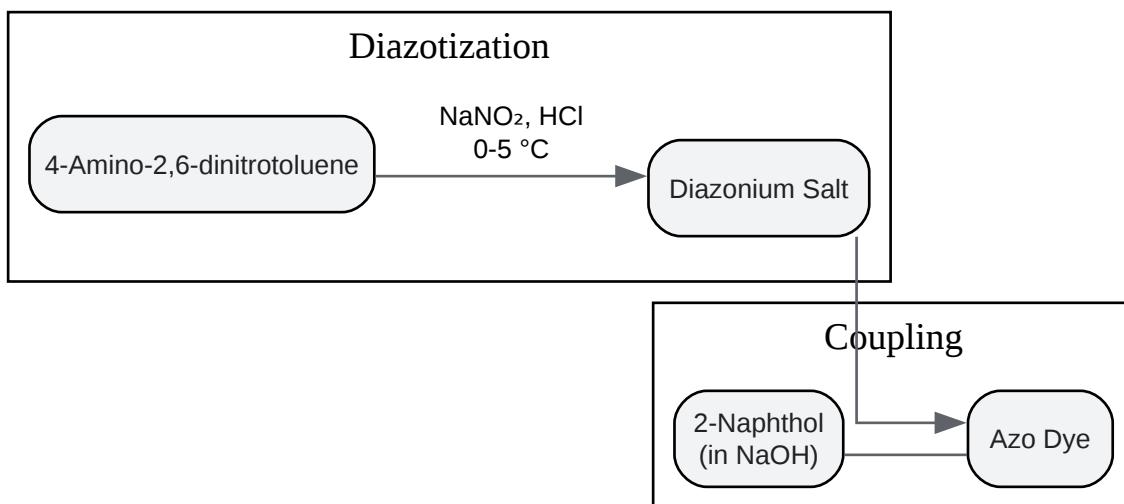
- **4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)**
- Hydrochloric acid (concentrated)
- Sodium nitrite (NaNO₂)
- 2-Naphthol
- Sodium hydroxide
- Ice

Procedure:

- **Diazotization:**
 - Dissolve 4-A-2,6-DNT (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.
 - Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Coupling:**
 - In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
 - Cool this solution to 0-5 °C in an ice bath.
 - Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
 - A colored precipitate (the azo dye) should form immediately.

- Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete coupling.
- Isolation and Purification:
 - Collect the precipitated dye by vacuum filtration.
 - Wash the solid with cold water until the filtrate is neutral.
 - Dry the product in a desiccator. Further purification can be achieved by recrystallization.

Diagram 2: Synthesis of an Azo Dye from 4-A-2,6-DNT



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Caption: Two-step synthesis of an azo dye from 4-A-2,6-DNT.

Synthesis of Benzimidazoles

Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. 4-A-2,6-DNT can be a precursor to a substituted ortho-phenylenediamine.

This workflow outlines the steps to synthesize a benzimidazole derivative starting from 4-A-2,6-DNT.

- Reduction of a Nitro Group: The first step involves the selective reduction of one of the ortho-nitro groups of 4-A-2,6-DNT to an amino group, forming a diaminonitrotoluene derivative. This can be achieved using reducing agents like sodium sulfide or stannous chloride under controlled conditions.
- Cyclization: The resulting 2,4-diamino-6-nitrotoluene is then condensed with a carboxylic acid (or its derivative, such as an aldehyde followed by oxidation) in the presence of an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to form the benzimidazole ring.

Diagram 3: Synthetic Pathway to a Benzimidazole Derivative



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Caption: Pathway to benzimidazoles from 4-A-2,6-DNT.

Safety and Handling

4-Amino-2,6-dinitrotoluene is a nitroaromatic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant and is harmful if ingested or inhaled.^[1] Due to the presence of nitro groups, it should be considered potentially explosive, especially when heated, and should be stored away from heat and sources of ignition.

Conclusion

4-Amino-2,6-dinitrotoluene is a valuable and versatile intermediate in organic synthesis. Its preparation from the readily available 2,4,6-trinitrotoluene and the reactivity of its amino group open up synthetic routes to a wide array of functional molecules. The detailed protocols and data presented in this guide are intended to empower researchers and professionals to

effectively utilize 4-A-2,6-DNT in their synthetic endeavors, from the development of novel dyes to the synthesis of biologically active heterocyclic compounds.

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